![molecular formula C18H17N3O2S B7565647 2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)
2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one
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Overview
Description
2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the triazole family and has a unique structure that makes it an attractive target for studying its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one is not fully understood. However, it is believed that the compound inhibits the activity of enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one has also been shown to have other biochemical and physiological effects. Studies have shown that the compound has antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of the compound on specific cellular processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells and tissues.
Future Directions
There are several future directions for research on 2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one. One area of interest is its potential as a therapeutic agent for other diseases besides cancer, such as neurodegenerative diseases and cardiovascular diseases. Another direction for research is to further understand the mechanism of action of the compound and its interactions with cellular pathways. Additionally, studies could be conducted to optimize the synthesis of the compound and improve its efficacy and safety for use in therapeutic applications.
Synthesis Methods
The synthesis of 2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one involves the reaction of 4-methoxyphenyl hydrazine with 1-phenylpropan-1-one in the presence of sulfur and sodium hydroxide. This reaction results in the formation of the triazole ring and the sulfanyl group, which are key features of the compound.
Scientific Research Applications
2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one has shown potential in various scientific research applications. One of the main areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(16(22)13-6-4-3-5-7-13)24-18-19-17(20-21-18)14-8-10-15(23-2)11-9-14/h3-12H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRIFKITYHBBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)SC2=NNC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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